Arsenic acid

Vue d'ensemble

Description

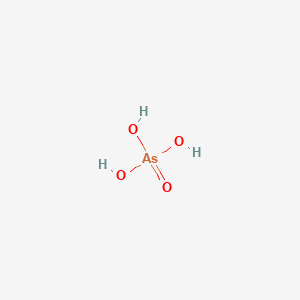

Arsenic acid, also known as arsoric acid, is a chemical compound with the formula H₃AsO₄. It is a colorless acid and the arsenic analogue of phosphoric acid. This compound is typically found in solution, where it is largely ionized, and its hemihydrate form (2H₃AsO₄·H₂O) forms stable crystals . This compound is known for its highly toxic and carcinogenic properties, making it a significant compound in both industrial applications and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arsenic acid can be prepared by dissolving arsenic pentoxide (As₂O₅) in water. Another method involves treating meta- or pyrothis compound (H₄As₂O₇) with cold water . Additionally, this compound can be synthesized directly from elemental arsenic by moistening it and treating it with ozone .

Industrial Production Methods: In industrial settings, this compound is often produced by oxidizing arsenic trioxide (As₂O₃) with concentrated nitric acid. This reaction produces dinitrogen trioxide (N₂O₃) as a by-product .

Types of Reactions:

Oxidation: this compound acts as an oxidizing agent, capable of converting iodide to iodine.

Reduction: It can be reduced to arsenous acid (H₃AsO₃) under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly with halides and sulfides.

Common Reagents and Conditions:

Oxidation: Iodide ions in the presence of this compound.

Reduction: Reducing agents such as hydrogen sulfide (H₂S).

Substitution: Halides and sulfides in aqueous solutions.

Major Products Formed:

Oxidation: Iodine (I₂).

Reduction: Arsenous acid (H₃AsO₃).

Substitution: Various arsenic halides and sulfides.

Applications De Recherche Scientifique

Arsenic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly its toxicological impact.

Medicine: Historically used in the treatment of certain diseases, though its use has declined due to its toxicity.

Mécanisme D'action

Arsenic acid exerts its effects primarily through its ability to interfere with cellular processes. It can inhibit the formation of adenosine triphosphate (ATP) by a mechanism termed arsenolysis . This inhibition disrupts energy production in cells, leading to cellular damage and apoptosis. This compound also promotes the production of reactive oxygen species, causing oxidative damage to cellular components .

Comparaison Avec Des Composés Similaires

- Arsenous acid (H₃AsO₃)

- Arsenic pentoxide (As₂O₅)

- Phosphoric acid (H₃PO₄)

Arsenic acid’s unique properties make it a compound of significant interest in both industrial applications and scientific research, despite its highly toxic nature.

Activité Biologique

Arsenic acid (H₃AsO₄) is a well-known inorganic compound that has garnered significant attention in the fields of toxicology and pharmacology due to its complex biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for health and disease.

Overview of this compound

This compound is a trivalent arsenic compound that exists in various forms, including arsenate (As(V)) and arsenite (As(III)). These forms exhibit different biological activities and toxicological profiles. This compound is primarily known for its role as a contaminant in drinking water, leading to serious health issues, including cancer and cardiovascular diseases.

Mechanisms of Biological Activity

Arsenic compounds, including this compound, exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Arsenic exposure leads to an increase in ROS production, which can cause oxidative stress and damage cellular components. This effect is mediated by the activation of NADPH oxidase and nitric oxide synthase .

-

Inhibition of Cellular Pathways :

- Pin1 Inhibition : Recent studies have identified that arsenic inhibits the activity of Pin1, a master regulator involved in cancer progression. This inhibition slows the growth of certain cancer cells, particularly triple-negative breast cancer cells .

- JAK-STAT Pathway Suppression : Arsenic compounds have been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to apoptosis in sensitive cell types .

- Apoptosis Induction : The generation of ROS and subsequent oxidative stress can trigger apoptotic pathways in various cell types. For instance, low nuclear NF-κB activity has been associated with arsenic-induced apoptosis in melanoma cells .

Carcinogenicity

This compound is classified as a human carcinogen. Prolonged exposure has been linked to increased risks of various cancers, including lung cancer, skin cancer, and bladder cancer. A case-referent study indicated that lung cancer mortality among workers exposed to arsenic was significantly elevated, demonstrating a clear dose-response relationship .

Case Studies

- Occupational Exposure : A study involving copper smelter workers revealed a five-fold increase in lung cancer mortality associated with arsenic exposure. Additionally, cardiovascular diseases showed a two-fold increase in mortality rates among these workers .

- Chronic Exposure Symptoms : Chronic exposure to this compound can lead to peripheral neuropathy, skin lesions, and anemia. A case study highlighted a carpenter who experienced numbness and tingling due to arsenic exposure from occupational sources .

Research Findings

Recent research has focused on the therapeutic potential of arsenic compounds in oncology:

- Combination Therapies : The combination of arsenic with retinoic acid has shown promise in enhancing anticancer effects by increasing intracellular concentrations of arsenic through transporter modulation . This synergy suggests potential new treatment avenues for cancers resistant to conventional therapies.

- Targeting Specific Proteins : Ongoing research aims to develop drugs that specifically target proteins like Pin1, which are implicated in cancer progression. Understanding the mechanisms by which arsenic acts can lead to more effective treatments with fewer side effects .

Data Table: Biological Effects of this compound

Propriétés

IUPAC Name |

arsoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH3O4, H3AsO4 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-53-1 (HAsO3), 13453-15-1 (H4As2O7), 7786-36-9 (H5AsO5) | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034341 | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release., Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O., Dry Powder, White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline], Solid, COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Boiling point (-H2O): 160 °C /Hemihydrate/, 120 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely sol in alcohol, glycerol /Hemihydrate/, 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/, water solubility = 5.9X10+5 mg/l, Solubility in water at 20 °C: very good | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Approx 2.2, Relative density (water = 1): 1.9 (calculated) | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 15 °C: 1.3 | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/, 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/, Exist only in solution, White, crystalline solid | |

CAS No. |

7778-39-4, 15584-04-0 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CIZ75ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, -30 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arsenic acid?

A1: The molecular formula of this compound is H3AsO4, and its molecular weight is 141.94 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound?

A2: Yes, X-ray Absorption Near Edge Structure (XANES) spectroscopy is a valuable technique for studying the chemical state of arsenic compounds, including this compound [].

Q3: How does this compound affect cell proliferation?

A3: this compound has been shown to inhibit cell proliferation in various cell types, including skin fibroblasts [] and human T-lymphoblastoid leukemia cells []. This effect is often linked to oxidative stress and the induction of cellular senescence.

Q4: Does this compound induce apoptosis?

A4: Yes, this compound has been found to induce apoptosis (programmed cell death) in various cell lines, including human T-lymphoblastoid leukemia cells []. This effect has been associated with glutathione depletion and caspase activation.

Q5: Does this compound preferentially target certain tissues or organs?

A5: Studies on rats exposed to this compound have shown a higher accumulation of arsenic in the liver compared to the brain []. This suggests a potential for greater toxicity in the liver.

Q6: Does this compound interact with thiols?

A6: Yes, this compound reacts with certain thiols to form trithioarsenites and disulfides. This reaction can be quantitative depending on the specific thiol involved [].

Q7: How is this compound metabolized in biological systems?

A7: this compound can be metabolized into various species, including arsenous acid, monomethyl this compound (MMA), and dimethyl this compound (DMA) [, , ]. These metabolites have different levels of toxicity and biological activity.

Q8: Does this compound interact with DNA?

A8: While not directly addressed in these papers, computational studies suggest that arsenicals can interact with nucleic acid bases and DNA base pairs, potentially influencing their structure and function [].

Q9: What are the sources of this compound contamination in the environment?

A9: this compound contamination can arise from both natural sources, such as mineral dissolution, and anthropogenic activities. One significant source is the historic use of arsenic-based pesticides and herbicides in agriculture [, ].

Q10: How is this compound typically removed from contaminated water?

A10: Remediation strategies for arsenic-contaminated water often involve using reactive materials like zerovalent iron (ZVI) and hydrous ferric oxide (HFO) to adsorb arsenic species, including this compound [].

Q11: How does pH affect the elution of this compound from contaminated materials?

A11: Increasing the pH of contaminated materials, such as sewage sludge, generally enhances the elution of this compound []. This is likely due to the changes in arsenic speciation and surface charge at higher pH values.

Q12: Can heat treatment be used to detoxify soil contaminated with organic arsenic compounds?

A12: Yes, research suggests that heat treatment at high temperatures (e.g., 850°C) can potentially detoxify soil contaminated with organic arsenic compounds like diphenylthis compound (DPAA) and phenylarsonic acid (PAA) []. The efficiency of this process may depend on factors such as temperature, duration of treatment, and soil characteristics.

Q13: What analytical techniques are used to determine arsenic species in various matrices?

A13: Several analytical techniques are employed to determine arsenic speciation, including high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) [, , , , , ], hydride generation-cryogenic trapping-atomic absorption spectrophotometry (HG-CT-AAS) [], and atomic fluorescence spectrometry (AFS) [].

Q14: What factors can interfere with the accurate determination of arsenic species?

A14: The presence of high chloride concentrations can interfere with the determination of this compound and arsenobetaine in certain analytical methods []. This interference is often attributed to the formation of molecular ions with argon in the plasma during ICP-MS analysis.

Q15: What are some historical uses of this compound?

A15: this compound has a history of use in agriculture as a desiccant for cotton, facilitating mechanical harvesting [, ]. This practice has raised concerns about residual arsenic levels in cotton products and the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.